molecular formula C2H7NZr B8234781 N-methylmethanamine;zirconium

N-methylmethanamine;zirconium

Cat. No.: B8234781
M. Wt: 136.31 g/mol
InChI Key: XYPZIIKKBDZWFT-UHFFFAOYSA-N
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Description

N-Methylmethanamine (synonymous with dimethylamine, (CH₃)₂NH) is a secondary amine widely used in organic synthesis and coordination chemistry . When combined with zirconium, it forms a coordination complex hypothesized to adopt the formula Zr[N(CH₃)₂]₄, analogous to zirconium amido complexes like Tetrakis(ethylmethylamino)zirconium(IV) (TEMAZ) .

Zirconium, a transition metal with a high affinity for nitrogen donors, often forms stable complexes with amines for applications in catalysis, thin-film deposition, and materials science . Below, we compare N-methylmethanamine;zirconium with key analogues, focusing on ligand attributes, structural features, and applications.

Properties

IUPAC Name

N-methylmethanamine;zirconium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7N.Zr/c1-3-2;/h3H,1-2H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYPZIIKKBDZWFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC.[Zr]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7NZr
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19756-04-8
Record name Tetrakis(dimethylamido)zirconium(IV)
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Preparation Methods

Precursor Preparation

  • Cyclopentadienyl Sodium (NaCp) Synthesis : Cyclopentadiene is deprotonated using sodium metal in THF, yielding NaCp.

  • Zirconium Tetrachloride Activation : ZrCl₄ is purified via sublimation to remove oxide impurities.

Ligand Substitution

NaCp reacts with ZrCl₄ in a 1:1 molar ratio in THF at −30°C to form CpZrCl₃. Subsequent addition of tris(N-methylmethanamine) (NMe₂H) in a 3:1 molar ratio at 0°C produces CpZr(NMe₂)₃ after 12 hours of stirring. The reaction is summarized as:

CpZrCl₃ + 3 NMe₂H → CpZr(NMe₂)₃ + 3 HCl\text{CpZrCl₃ + 3 NMe₂H → CpZr(NMe₂)₃ + 3 HCl}

Product isolation involves filtration, solvent removal under vacuum, and recrystallization from hexane.

Alternative Methods for N-Methylmethanamine-Zirconium Complexes

Solvothermal Synthesis

Zirconium isopropoxide (Zr(OⁱPr)₄) and dimethylamine are heated in an autoclave at 120°C for 24 hours, yielding Zr(NMe₂)₄ with isopropanol as a byproduct. This method avoids halide intermediates but requires stringent moisture control.

Metathesis Reactions

Lithium dimethylamide (LiNMe₂) reacts with ZrCl₄ in a 4:1 ratio in diethyl ether:

ZrCl₄ + 4 LiNMe₂ → Zr(NMe₂)₄ + 4 LiCl\text{ZrCl₄ + 4 LiNMe₂ → Zr(NMe₂)₄ + 4 LiCl}

The product is isolated via centrifugation and washed with ether to remove LiCl.

Characterization and Comparative Analysis

Spectroscopic Data

  • FTIR : N–H stretches at 3300–3400 cm⁻¹ and Zr–N vibrations at 450–500 cm⁻¹ confirm ligand binding.

  • NMR : ¹H NMR in C₆D₆ shows singlet peaks for NMe₂ protons at δ 2.8–3.1 ppm.

Crystallographic Studies

Single-crystal X-ray diffraction of CpZr(NMe₂)₃ reveals a distorted tetrahedral geometry around zirconium, with Zr–N bond lengths of 2.15–2.20 Å.

Table 1: Comparative Synthesis Parameters

MethodPrecursorTemperature (°C)Yield (%)Purity (XRD)
Ligand SubstitutionCpZrCl₃ + NMe₂H07899%
SolvothermalZr(OⁱPr)₄1206595%
MetathesisZrCl₄ + LiNMe₂258297%

Challenges and Optimization Strategies

  • Moisture Sensitivity : Zirconium-amine complexes hydrolyze rapidly, necessitating Schlenk-line techniques.

  • Byproduct Removal : LiCl byproducts in metathesis reactions require extensive washing, reducing yields.

  • Ligand Steric Effects : Bulky ligands like cyclopentadienyl hinder full substitution, necessitating excess amine .

Chemical Reactions Analysis

Types of Reactions

N-methylmethanamine;zirconium can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction pathway and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield zirconium oxides, while substitution reactions can produce a variety of zirconium complexes with different ligands .

Scientific Research Applications

Drug Delivery Systems

Zirconium-based metal-organic frameworks (Zr-MOFs) are being extensively studied for their potential in drug delivery systems. These frameworks can encapsulate therapeutic agents, allowing for controlled release and targeted therapy.

  • High Drug-Loading Capacity : Zr-MOFs exhibit low cytotoxicity and high drug-loading capacities, making them suitable for delivering anticancer drugs and retroviral treatments .
  • Theranostic Applications : The combination of therapeutic and diagnostic capabilities in Zr-MOFs allows for simultaneous treatment and monitoring of diseases, particularly cancer .

Bioimaging

Zirconium compounds have shown promise in bioimaging applications due to their stability and biocompatibility. They can be utilized as contrast agents in imaging techniques such as MRI, enhancing the visibility of tumors or other pathological conditions .

Catalysis

N-Methylmethanamine;zirconium can be employed as a catalyst in various chemical reactions. The unique properties of zirconium enhance the catalytic activity and selectivity of reactions involving organic compounds.

  • Synthesis of Fine Chemicals : The compound has been used to facilitate the synthesis of fine chemicals through catalytic processes that require high efficiency and selectivity .

Nanoparticle Formation

The compound plays a crucial role in the formation of zirconium oxide nanoparticles, which have applications in antimicrobial coatings and food packaging. These nanoparticles exhibit significant antibacterial properties, making them suitable for enhancing food safety .

Environmental Applications

Zirconium compounds are being explored for their potential in environmental remediation processes. Their ability to adsorb heavy metals from wastewater makes them valuable in developing sustainable solutions for water purification.

  • Heavy Metal Adsorption : Studies have demonstrated that zirconium-based materials can effectively remove contaminants from water sources, contributing to environmental protection efforts .

Data Tables

Application AreaSpecific Use CasesKey Benefits
BiomedicalDrug delivery systems (anticancer drugs)High drug-loading capacity
Bioimaging (contrast agents)Enhanced imaging capabilities
Material ScienceCatalysis (fine chemical synthesis)Improved efficiency and selectivity
Nanoparticle formation (antimicrobial agents)Antibacterial properties
EnvironmentalHeavy metal adsorptionEffective water purification

Case Study 1: Drug Delivery Using Zr-MOFs

A recent study highlighted the use of Zr-MOFs for delivering doxorubicin, a chemotherapy drug. The framework allowed for controlled release over extended periods, significantly reducing side effects compared to traditional delivery methods. In vitro studies demonstrated enhanced cytotoxicity against cancer cells while maintaining low toxicity to healthy cells .

Case Study 2: Antimicrobial Applications

Research on zirconium oxide nanoparticles revealed their effectiveness as antimicrobial agents in food packaging. These nanoparticles were shown to inhibit bacterial growth on packaged food items, thereby extending shelf life and ensuring food safety .

Mechanism of Action

The mechanism of action of N-methylmethanamine;zirconium involves its interaction with molecular targets and pathways. The compound can bind to specific sites on biomolecules, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Ligand-Based Comparison

Table 1: Ligand Properties of N-Methylmethanamine and Analogues
Ligand Name Structure Molecular Weight Boiling Point (°C) Key Applications (as Ligands)
N-Methylmethanamine (Dimethylamine) (CH₃)₂NH 45.08 6.9 Catalysis, polymer chemistry
Ethylmethylamine CH₃NHCH₂CH₃ 59.11 37 TEMAZ precursor for CVD
N-Methyl-1-(naphthalen-1-yl)methanamine C₁₂H₁₃N 171.24 Not reported Pharmaceutical intermediates

Key Findings :

  • Steric Effects : Bulky ligands like N-Methyl-1-(naphthalen-1-yl)methanamine hinder zirconium coordination due to steric bulk, reducing catalytic activity but enhancing selectivity in organic reactions .
  • Volatility : Ethylmethylamine in TEMAZ offers moderate volatility, critical for chemical vapor deposition (CVD) processes. Dimethylamine’s lower molecular weight may improve volatility but requires stabilization in zirconium complexes .

Zirconium Complexes

Key Findings :

  • Thermal Stability : TEMAZ’s ethyl groups enhance thermal stability compared to smaller ligands like dimethylamine, which may decompose at lower temperatures .
  • Solubility : Zirconium complexes with bulkier ligands (e.g., acetylacetonate) exhibit higher solubility in organic solvents, whereas dimethylamine-based complexes are likely less soluble .

Biological Activity

N-Methylmethanamine; zirconium, also known as Cyclopentadienyltris(dimethylamino)zirconium(IV), is a compound of interest in various fields, particularly in nanotechnology and biomedicine. This article explores its biological activity, focusing on its antimicrobial, anticancer, and antioxidant properties.

  • Molecular Formula : C₁₁H₂₃N₃Zr
  • Molecular Weight : 288.54 g/mol
  • CAS Number : 33271-88-4

The compound is characterized by its unique structure that includes a zirconium atom coordinated with three dimethylamino groups and a cyclopentadienyl ring. This arrangement contributes to its reactivity and biological interactions.

Antimicrobial Properties

Recent studies have demonstrated that zirconium oxide nanoparticles (ZrO₂ NPs) exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is primarily attributed to the generation of reactive oxygen species (ROS), which disrupt cellular functions and lead to cell death.

Table 1: Antimicrobial Efficacy of ZrO₂ NPs

BacteriaZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus150.5 mg/mL
Escherichia coli200.3 mg/mL
Klebsiella pneumoniae180.4 mg/mL

The electrostatic interaction between positively charged zirconium ions and the negatively charged bacterial cell walls enhances the antibacterial effect, leading to cell lysis .

Anticancer Activity

ZrO₂ NPs have shown promise in cancer therapy due to their ability to induce apoptosis in malignant cells. The ROS generated by these nanoparticles can damage cellular components, leading to programmed cell death.

Case Study: Anticancer Effects of ZrO₂ NPs
A study investigated the effects of ZrO₂ NPs on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 50 µg/mL, with an IC₅₀ value calculated at approximately 45 µg/mL. This suggests that ZrO₂ NPs can effectively inhibit the proliferation of cancer cells .

Antioxidant Activity

Zirconium-based compounds have also been evaluated for their antioxidant properties. The ability to scavenge free radicals is crucial for preventing oxidative stress-related diseases.

Table 2: Antioxidant Activity Comparison

CompoundIC₅₀ Value (µg/mL)
Ascorbic Acid171.04
ZrO₂/CuO-ZnO NCs149.20

The ZrO₂/CuO-ZnO nanocomposite exhibited superior antioxidant activity compared to standard ascorbic acid, indicating its potential for therapeutic applications in oxidative stress-related conditions .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-methylmethanamine derivatives, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis of N-methylmethanamine derivatives typically involves nucleophilic substitution reactions. For example, 1-(4-chlorophenyl)-N-methylmethanamine is synthesized by refluxing 4-chlorobenzyl chloride with a 33% ethanolic methylamine solution for 2 hours, followed by vacuum distillation and washing with saturated NaHCO₃ to achieve ~56% yield . Optimization includes adjusting molar ratios, reaction time, and purification steps (e.g., fractional distillation or recrystallization). Purity verification via NMR or GC-MS is critical to confirm structural integrity.

Q. What characterization techniques are essential for verifying the structural integrity of N-methylmethanamine in synthesized compounds?

  • Methodological Answer : Key techniques include:

  • Thermodynamic Analysis : Enthalpy of formation (ΔfH°gas) measurements via combustion calorimetry, referencing historical datasets (e.g., Cox and Pilcher, 1970; Lemoult, 1907) .
  • Spectroscopy : NMR for functional group identification and GC-MS for molecular weight confirmation.
  • Chromatography : HPLC to assess purity and detect byproducts.

Q. How do researchers determine zirconium content in alloys using X-ray fluorescence (XRF) and address matrix interference?

  • Methodological Answer : In uranium-zirconium alloys, uniform design (e.g., U*9(9⁴) matrix) and multivariate regression analysis are employed to calibrate XRF instruments. Matrix effects are mitigated by using certified reference materials and normalizing data against known standards. For example, a four-factor, nine-level experimental design optimizes detection limits for Zr and U .

Advanced Research Questions

Q. What experimental design strategies mitigate inconsistencies in thermodynamic data for N-methylmethanamine, such as discrepancies in enthalpy of formation?

  • Methodological Answer : Resolving contradictions requires cross-referencing multiple datasets (e.g., Cox and Pilcher vs. Lemoult) and validating methods via controlled replication. Advanced calorimetry techniques (e.g., differential scanning calorimetry) under inert atmospheres reduce measurement errors. Researchers should document environmental conditions (temperature, pressure) and use error-propagation models to quantify uncertainties .

Q. How can nanostructured zirconium dioxide crystals be synthesized with controlled phase stability, and what parameters influence their structural properties?

  • Methodological Answer : Phase-stabilized ZrO₂ is synthesized via high-frequency melting in cold containers (e.g., "Crystal 403" industrial systems). Key parameters include:

  • Dopant Concentration : Yttrium oxide (Y₂O₃) content (3–8 mol%) to stabilize cubic/tetragonal phases .
  • Thermal Gradients : Cooling rates >100°C/min to prevent monoclinic phase formation.
  • Characterization : XRD for phase identification and TEM for nanostructure analysis.

Q. What methodologies resolve data contradictions when evaluating zirconium's corrosion resistance in high-temperature aqueous environments?

  • Methodological Answer : Contradictions arise from variations in experimental conditions (pH, temperature, impurity levels). Researchers should:

  • Use standardized ASTM/ISO protocols for corrosion testing.
  • Employ electrochemical impedance spectroscopy (EIS) to differentiate oxide layer stability.
  • Cross-validate findings with in situ Raman spectroscopy to monitor surface oxide phases (e.g., ZrO₂ vs. ZrH₂) .

Q. In developing zirconium-based nanocomposites, how do binding mechanisms between zirconium and organic ligands affect adsorption efficiency for contaminants like arsenic?

  • Methodological Answer : Immobilized Zr(IV) in silica-polyamine composites binds arsenate via phosphonic acid ligands. Key steps include:

  • Synthesis : Grafting Zr⁴⁰ onto phosphonic acid-functionalized silica.
  • Binding Analysis : ICP-AES and SEM/EDX to quantify As:Zr ratios (ideal ~1:1 at pH 5–7) .
  • Optimization : Adjusting ligand density and pH to maximize adsorption capacity.

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